3,4-Dimethoxythiobenzamide
Overview
Description
3,4-Dimethoxythiobenzamide is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Anticancer Activities
3,4-Dimethoxythiobenzamide, under the derivative KCN1, demonstrates significant potential in cancer treatment, particularly for pancreatic cancer. It has shown inhibitory effects on cell growth and induced cell cycle arrest in pancreatic cancer cells in vitro. Additionally, in vivo studies reveal its efficacy in reducing tumor growth in xenograft models of pancreatic cancer. A developed HPLC method confirmed its presence in tissues for extended periods, indicating its potential as a therapeutic agent (Wang et al., 2012).
Pharmacological Properties
KCN1's pharmacological profile includes stability in mouse plasma, extensive plasma binding, and metabolism by microsomal enzymes. This stability and plasma binding are crucial for its effectiveness as a therapeutic agent. The compound can be detected in various tissues, suggesting its ability to distribute effectively within the body (Wang et al., 2012).
Inflammatory Mediators Inhibition
Derivatives of this compound have shown abilities to inhibit inflammatory mediators. Compounds like 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone have demonstrated inhibition of enzymic lipid peroxidation, LTB4 release from human neutrophils, and showed anti-inflammatory effects in mice, suggesting potential applications in treating inflammatory conditions (Ballesteros et al., 1995).
Structure-Activity Relationships in Cancer Treatment
Investigations into the structure-activity relationships of arylsulfonamide analogs of this compound have provided insights into its chemical modifications. These findings are vital for optimizing its function and pharmacology as a cancer therapeutic, indicating that specific structural changes can improve its anticancer properties (Mun et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3,4-dimethoxybenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-11-7-4-3-6(9(10)13)5-8(7)12-2/h3-5H,1-2H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOGWKRVOAXQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374349 | |
Record name | 3,4-Dimethoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58952-14-0 | |
Record name | 3,4-Dimethoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58952-14-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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